Tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate
Description
Tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate (CAS: 288154-17-6) is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and dual substituents—benzyl and carbamoyl—at the 4-position of the piperidine ring. Its molecular formula is C19H25N3O5, with a molecular weight of 375.43 g/mol .
For example, tert-butyl 4-aminopiperidine-1-carboxylate is a common precursor for similar derivatives, as seen in and .
Properties
IUPAC Name |
tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(22)20-11-9-18(10-12-20,15(19)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUJJRUYMMYSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142038 | |
| Record name | 1,1-Dimethylethyl 4-(aminocarbonyl)-4-(phenylmethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167263-12-9 | |
| Record name | 1,1-Dimethylethyl 4-(aminocarbonyl)-4-(phenylmethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167263-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(aminocarbonyl)-4-(phenylmethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.
Protection with Tert-butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamoyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate serves as a vital building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it a valuable compound in drug discovery.
1.1. GPR119 Agonists
Recent studies have highlighted the compound's role in synthesizing GPR119 agonists, which are crucial for the treatment of type 2 diabetes mellitus (T2DM). A one-pot synthetic method has been developed to create derivatives with high yields and purities, demonstrating promising biological activity towards GPR119, a G-protein coupled receptor involved in glucose homeostasis .
| Compound | Yield (%) | Biological Activity |
|---|---|---|
| This compound derivatives | 90-98% | GPR119 agonism |
1.2. Anticancer Research
The compound has also been investigated for its potential anticancer properties. Derivatives of piperidine compounds have shown activity against various cancer cell lines, indicating that modifications to the this compound structure could yield effective anticancer agents .
2.1. One-Pot Synthesis
A notable method includes a one-pot synthesis using click chemistry, which allows for rapid and efficient formation of the desired compound with minimal by-products. This method is particularly advantageous for large-scale applications in pharmaceutical development .
2.2. Traditional Synthetic Routes
Traditional synthetic routes involve multiple steps, including protection and deprotection strategies, which can be time-consuming but may yield higher purity products suitable for further modification .
Case Studies and Research Findings
Several research studies have documented the applications of this compound in various fields:
3.1. Study on GPR119 Agonists
A study demonstrated that derivatives synthesized from this compound exhibited significant binding affinity to GPR119 and enhanced insulin secretion in vitro, marking their potential as therapeutic agents for T2DM .
3.2. Anticancer Activity Assessment
Another study evaluated the anticancer properties of piperidine derivatives, including those derived from this compound, showing promising results against specific cancer cell lines .
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Diversity and Functional Group Impact
The following table summarizes key structural analogues and their properties:
Key Observations:
- Electronic Effects : Fluorinated derivatives (e.g., 2,4-difluorobenzoyl in ) exhibit enhanced electron-withdrawing properties, improving stability and enzyme-binding selectivity compared to benzyl groups .
- Hydrogen Bonding: Carbamoyl and aminophenylcarbamoyl groups () facilitate hydrogen bonding, critical for interactions with polar residues in biological targets .
Research Findings and Trends
- Hydrogen Bonding Networks : highlights the role of carbamoyl groups in forming stable hydrogen-bonding networks, which can enhance binding affinity and crystal packing predictability .
- Safety Profiles: While the target compound’s safety data are unspecified, tert-butyl derivatives generally require precautions against inhalation and skin contact, as noted in and .
- Computational Tools : Programs like SHELX () and WinGX () aid in crystallographic analysis, enabling precise structural validation of these compounds .
Biological Activity
Tert-butyl 4-benzyl-4-carbamoylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a benzyl group and a carbamoyl moiety, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 280.38 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 301673-14-3 |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including one-pot reactions and multi-step synthetic routes. Recent studies have demonstrated efficient synthetic strategies that yield high purity and yield.
Example Synthesis Route
- Starting Materials : tert-butyl 4-bromopiperidine and benzylamine.
- Reagents : Use of coupling agents like EDC or DCC.
- Conditions : Reactions typically conducted under an inert atmosphere at room temperature or slightly elevated temperatures.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Activity : Studies have shown that the compound demonstrates significant antiproliferative effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer) with IC50 values ranging from 19.9 to 75.3 µM .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to cancer pathways, showing potential in modulating the PI3K-AKT signaling pathway .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer properties of the compound.
- Methodology : In vitro assays on various cancer cell lines.
- Results : Significant inhibition of cell proliferation was observed, with further studies indicating a mechanism involving apoptosis induction.
- Enzyme Inhibition Study :
Table 2: Biological Activity Summary
| Activity Type | Cell Line / Target | IC50 Value (µM) |
|---|---|---|
| Antiproliferative | MDA-MB-231 | 19.9 |
| Antiproliferative | OVCAR-3 | 75.3 |
| MAGL Inhibition | Enzyme Target | 0.84 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
